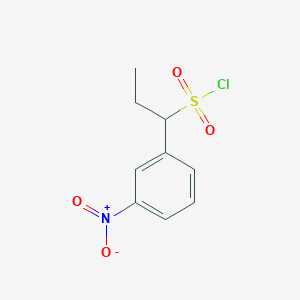![molecular formula C10H11ClN2 B15327187 rac-4-[(1R,2S)-2-aminocyclopropyl]benzonitrile hydrochloride](/img/structure/B15327187.png)
rac-4-[(1R,2S)-2-aminocyclopropyl]benzonitrile hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-4-[(1R,2S)-2-aminocyclopropyl]benzonitrile hydrochloride: is a chemical compound with a unique structure that has garnered interest in various scientific research fields. Its structure includes a cyclopropyl group attached to an aminobenzonitrile moiety, making it a versatile compound for studies in drug discovery and organic synthesis.
Vorbereitungsmethoden
The synthesis of rac-4-[(1R,2S)-2-aminocyclopropyl]benzonitrile hydrochloride typically involves multiple steps, starting with the formation of the cyclopropyl group and its subsequent attachment to the benzonitrile moiety. The reaction conditions often require specific catalysts and reagents to ensure the correct stereochemistry of the product. Industrial production methods may involve optimizing these reactions for scale-up, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
rac-4-[(1R,2S)-2-aminocyclopropyl]benzonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, often using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be used to convert nitrile groups to amines, typically using reagents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing functional groups under specific conditions.
Common reagents and conditions for these reactions include acids, bases, and specific catalysts that facilitate the desired transformations. The major products formed depend on the reaction type and conditions used.
Wissenschaftliche Forschungsanwendungen
rac-4-[(1R,2S)-2-aminocyclopropyl]benzonitrile hydrochloride has several applications in scientific research:
Chemistry: It is used in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: It is explored in drug discovery for its potential therapeutic effects and interactions with biological targets.
Industry: The compound’s properties are utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which rac-4-[(1R,2S)-2-aminocyclopropyl]benzonitrile hydrochloride exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of the research .
Vergleich Mit ähnlichen Verbindungen
rac-4-[(1R,2S)-2-aminocyclopropyl]benzonitrile hydrochloride can be compared with other similar compounds, such as:
4-aminobenzonitrile: Lacks the cyclopropyl group, making it less versatile in certain reactions.
Cyclopropylamine: Does not have the benzonitrile moiety, limiting its applications in organic synthesis.
Benzonitrile derivatives: Various derivatives can be compared based on their functional groups and reactivity.
The uniqueness of this compound lies in its combined structural features, which offer a broader range of applications and reactivity compared to its similar compounds.
Eigenschaften
Molekularformel |
C10H11ClN2 |
|---|---|
Molekulargewicht |
194.66 g/mol |
IUPAC-Name |
4-[(1S,2R)-2-aminocyclopropyl]benzonitrile;hydrochloride |
InChI |
InChI=1S/C10H10N2.ClH/c11-6-7-1-3-8(4-2-7)9-5-10(9)12;/h1-4,9-10H,5,12H2;1H/t9-,10+;/m0./s1 |
InChI-Schlüssel |
JFMBOWCDGUTVJT-BAUSSPIASA-N |
Isomerische SMILES |
C1[C@H]([C@@H]1N)C2=CC=C(C=C2)C#N.Cl |
Kanonische SMILES |
C1C(C1N)C2=CC=C(C=C2)C#N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


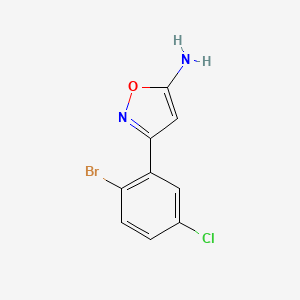
![Methyl 6-ethyl-2-methyl-1-oxaspiro[2.6]nonane-2-carboxylate](/img/structure/B15327115.png)
![5-Methyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B15327124.png)
![N-[3-[4-amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-5-yl]prop-2-enyl]-2,2,2-trifluoroacetamide](/img/structure/B15327131.png)
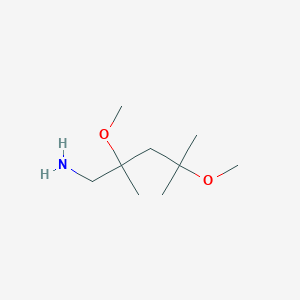
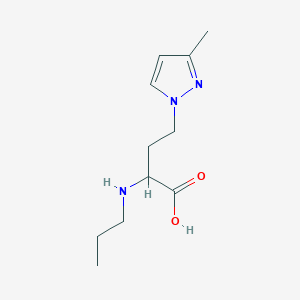

![rac-(1R,2S,5S,6S)-3-azatricyclo[4.2.1.0,2,5]nonane](/img/structure/B15327152.png)
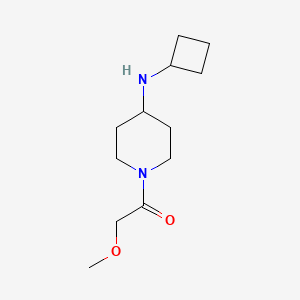
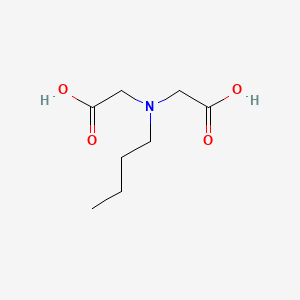


![2-(8-Chloro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-ethylamine](/img/structure/B15327171.png)
